molecular formula C7H7BrS B080544 2-Bromo-4-methylbenzenethiol CAS No. 14395-53-0

2-Bromo-4-methylbenzenethiol

Cat. No.: B080544
CAS No.: 14395-53-0
M. Wt: 203.1 g/mol
InChI Key: MTCRYTAAUMTONR-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzenethiol is a useful research compound. Its molecular formula is C7H7BrS and its molecular weight is 203.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Metabolism of Bromobenzene : 2-Bromo-4-methylbenzenethiol is involved in the metabolism of bromobenzene, as observed in studies with Hartley guinea pigs and golden Syrian hamsters. Bromothiocatechols, including this compound, are formed through biological methylation processes and are excreted as urinary metabolites (Lertratanangkoon, 1993).

  • Intermediate in Chemical Syntheses : This compound is utilized as an intermediate in the synthesis of various chemical compounds, including pharmaceutical agents, organic dyes, and organic electroluminescent materials. Its efficacy in these roles is highlighted by its high yield and purity in specific synthesis processes (Xuan, Yan-hui, Zuo, Hongyu, & Zhao, 2010).

  • In Antibacterial and Antifungal Studies : Derivatives of this compound have been studied for their antibacterial and antifungal activities. These studies involved testing against various bacteria and fungi, comparing their effectiveness with standard antibiotics (Katırcıoğlu, Loğoğlu, Tilki, & Öktemer, 2007).

  • Pharmacological Applications : Some compounds synthesized using this compound have shown significant pharmacological and biological activities, including potential anticancer properties (Srivastav, Gupta, & Gupta, 2000).

  • Role in Enzymatic Processes : The compound is involved in enzymatic processes, such as the cleavage of thioether linkages in cysteine conjugates of aromatic compounds. This process is catalyzed by enzymes in the liver and has implications for drug metabolism (Tateishi, Suzuki, & Shimizu, 1978).

  • Electrolyte Additive in Lithium-Ion Batteries : Research has been conducted on using derivatives of this compound as electrolyte additives in lithium-ion batteries, highlighting its potential in enhancing battery safety and performance (Zhang, 2014).

  • Use in Organic Syntheses : Its derivatives have been used in the synthesis of complex organic compounds, demonstrating its versatility as a reagent in organic chemistry (Jolad & Rajagopalan, 2003).

  • Inhibitory Activity Against Protein Tyrosine Phosphatase : Derivatives of this compound have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), suggesting potential therapeutic applications for type 2 diabetes mellitus (Huang, 2011).

Future Directions

The future directions of research on 2-Bromo-4-methylbenzenethiol could involve further exploration of its synthesis, chemical reactions, and potential applications. For example, it could be used as a starting material for the synthesis of other organic compounds .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-methyl-benzothiol is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, 2-Bromo-4-methyl-benzothiol interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 2-Bromo-4-methyl-benzothiol is the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound has amolecular weight of 203.1 , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of 2-Bromo-4-methyl-benzothiol’s action are primarily seen in its role in the SM cross-coupling reaction . The compound facilitates the formation of new carbon–carbon bonds, contributing to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-methyl-benzothiol can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the compound’s action . .

Properties

IUPAC Name

2-bromo-4-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCRYTAAUMTONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567882
Record name 2-Bromo-4-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14395-53-0
Record name 2-Bromo-4-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.